molecular formula C20H16N2O4 B12540629 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid CAS No. 658706-83-3

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid

Cat. No.: B12540629
CAS No.: 658706-83-3
M. Wt: 348.4 g/mol
InChI Key: BBKYQJSNCLDHSD-UHFFFAOYSA-N
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Description

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains a benzoic acid moiety, which is a common structural motif in many biologically active molecules. The presence of the cyano group and the methoxyanilino group further adds to the compound’s complexity and potential reactivity.

Preparation Methods

The synthesis of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions used but can include a variety of substituted furan and benzoic acid derivatives .

Scientific Research Applications

4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyanilino group are likely to play key roles in these interactions, potentially through hydrogen bonding or hydrophobic interactions. The furan ring and the benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid include other furan derivatives and benzoic acid derivatives. For example:

The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical and biological properties.

Properties

CAS No.

658706-83-3

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[5-[cyano-(2-methoxyanilino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H16N2O4/c1-25-18-5-3-2-4-15(18)22-16(12-21)19-11-10-17(26-19)13-6-8-14(9-7-13)20(23)24/h2-11,16,22H,1H3,(H,23,24)

InChI Key

BBKYQJSNCLDHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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